![molecular formula C10H6BrNO2S B2450964 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid CAS No. 900587-78-2](/img/structure/B2450964.png)
4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid
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Description
4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid, also known as BPTC, is a heterocyclic compound with potential applications in scientific research. This molecule belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. BPTC is of interest due to its unique chemical structure, which allows it to interact with biological systems in a variety of ways.
Scientific Research Applications
Synthesis and Biological Activity
4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid and its derivatives have been synthesized for biological efficacy evaluation. These compounds, including 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives, show significant biological activities (Rodrigues & Bhalekar, 2015).
Molecular Cocrystals Study
The compound forms molecular cocrystals with other substances, such as 2-(naphthalen-2-yloxy)acetic acid and 3,5-dinitrobenzoic acid. These cocrystals demonstrate unique hydrogen-bonding motifs and crystalline structures, providing insights into molecular interactions and crystal engineering (Smith & Lynch, 2013).
Antimicrobial Evaluation
Derivatives of 4-thiazolidinone, prepared from biphenyl-4-carboxylic acid, which includes 4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid, have shown effective antimicrobial properties against various bacterial and fungal strains (Deep et al., 2014).
Fungicidal and Antivirus Activity
Novel derivatives of this compound have demonstrated good fungicidal and antivirus activities. These activities are particularly evident in compounds that show high efficacy against various fungi and the Tobacco Mosaic Virus (TMV) (Fengyun et al., 2015).
Synthesis Improvements
An improved method for the synthesis of 2-Bromo-Thiazole-4-Carboxylic Acid has been developed, demonstrating more efficient production techniques for this compound (Zhou Zhuo-qiang, 2009).
properties
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-9(10(13)14)15-5-12-8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJRKFDUWIEMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1,3-thiazole-5-carboxylic acid |
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